3,4-Dibromo-6-methyl-1H-indazole

Palladium-mediated cross-coupling Regioselective functionalization Suzuki-Miyaura coupling

3,4-Dibromo-6-methyl-1H-indazole is a strategic indazole building block featuring two orthogonal bromine handles at C3 and C4, plus a 6-methyl group. This unique pattern allows sequential, site-selective cross-coupling (Suzuki, Sonogashira, Heck) to build diverse 3,4-disubstituted-6-methylindazole libraries—a capability absent in mono-bromo or other dibromo regioisomers. Essential for kinase inhibitor lead optimization (TTK, PLK4, Aurora kinases) and SAR studies. Choose this scaffold for precise, two-step functionalization and superior control over molecular topology.

Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
CAS No. 885523-94-4
Cat. No. B3163713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-methyl-1H-indazole
CAS885523-94-4
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C(=C1)Br)Br
InChIInChI=1S/C8H6Br2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
InChIKeyWBJYIMGWMIACIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-methyl-1H-indazole (CAS 885523-94-4) – Technical Profile and Procurement Context for a Polyhalogenated Indazole Scaffold


3,4-Dibromo-6-methyl-1H-indazole (CAS 885523-94-4) is a heterocyclic building block belonging to the indazole family, specifically a 1H-indazole derivative substituted with bromine atoms at the 3- and 4-positions and a methyl group at the 6-position . With a molecular formula of C₈H₆Br₂N₂ and a molecular weight of 289.95 g/mol, this polyhalogenated scaffold is widely utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing more complex heterocyclic systems via cross-coupling reactions, particularly Suzuki-Miyaura, Heck, and Sonogashira couplings [1][2]. Its procurement is primarily for research and development purposes, with commercial availability from multiple vendors at purities typically ≥98% .

Why 3,4-Dibromo-6-methyl-1H-indazole (CAS 885523-94-4) Cannot Be Replaced by Regioisomeric or Mono-Halogenated Indazoles in Synthesis


The specific 3,4-dibromo substitution pattern on the 6-methylindazole core dictates both the regioselectivity of subsequent cross-coupling reactions and the physicochemical properties of downstream products [1][2]. Unlike mono-brominated indazoles such as 4-bromo-6-methyl-1H-indazole or 5-bromo-3-methylindazoles, the presence of two bromine atoms at the 3- and 4-positions enables sequential, orthogonal functionalization via palladium-mediated couplings—a capability not achievable with regioisomers such as 5,7-dibromo-6-methyl-1H-indazole or 4,5-dibromo-6-methyl-1H-indazole [2]. Furthermore, the 6-methyl substituent modulates both the electronic environment of the heterocyclic ring and the compound's lipophilicity (calculated LogP of 4.12), distinguishing it from unsubstituted or differently alkylated analogs [3]. Substituting this compound with a regioisomer would alter both the synthetic sequence and the steric/electronic profile of the resulting molecular entities, making generic replacement untenable in structure-activity relationship (SAR) studies and lead optimization campaigns [4].

Quantitative Differentiation of 3,4-Dibromo-6-methyl-1H-indazole (CAS 885523-94-4) from Closest Structural Analogs


Regioselectivity in Sequential Palladium-Catalyzed Cross-Coupling: 3,4-Dibromo vs. 3-Bromo-4-iodo and 3,4-Diiodo Indazoles

In palladium-mediated Suzuki coupling reactions, the C4 position of 3,4-dihalogenated indazoles exhibits higher reactivity than the C3 position, enabling sequential, orthogonal functionalization [1]. For 3,4-dibromoindazole derivatives, the first coupling occurs preferentially at the 4-position, leaving the 3-bromo substituent available for subsequent derivatization. Comparative studies on 3,4-diiodoindazoles and 3-bromo-4-iodoindazoles demonstrate that the bromo/iodo combination provides greater regioselectivity than diiodo analogs; however, 3,4-dibromoindazoles offer a more cost-effective and synthetically accessible entry point for sequential functionalization compared to mixed halogen systems [1].

Palladium-mediated cross-coupling Regioselective functionalization Suzuki-Miyaura coupling Heterocyclic synthesis

Physicochemical Differentiation: Lipophilicity (LogP) of 3,4-Dibromo-6-methyl-1H-indazole vs. Mono-Brominated and Non-Methylated Analogs

The calculated octanol-water partition coefficient (LogP) for 3,4-dibromo-6-methyl-1H-indazole is 4.12, reflecting the combined lipophilic contributions of two bromine atoms and a methyl substituent on the indazole core [1]. This value differs substantially from mono-brominated analogs such as 4-bromo-6-methyl-1H-indazole, as well as from non-methylated dibromoindazoles and regioisomers such as 5,7-dibromo-6-methyl-1H-indazole (LogP values for regioisomers are expected to be similar but not identical due to differential electronic distribution) [2].

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Purity and Characterization Standards: Vendor-Supplied Analytical Data for 3,4-Dibromo-6-methyl-1H-indazole

Commercially sourced 3,4-dibromo-6-methyl-1H-indazole (CAS 885523-94-4) is routinely supplied at ≥98% purity as verified by NMR, HPLC, and/or GC analysis, with certificates of analysis available from multiple vendors . In contrast, regioisomeric analogs such as 5,7-dibromo-6-methyl-1H-indazole (CAS 883834-49-9) are typically offered at 95%+ purity, while 4,5-dibromo-6-methyl-1H-indazole (CAS 2368911-22-0) is less widely available and may require custom synthesis [1].

Purity specification Quality control Analytical characterization Procurement criteria

Safety Classification and Hazard Communication: GHS Labeling for 3,4-Dibromo-6-methyl-1H-indazole

3,4-Dibromo-6-methyl-1H-indazole is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), carrying the signal word 'Warning' . This classification informs proper handling and storage protocols. While regioisomers and structurally related indazoles may share similar hazard profiles, the specific GHS classification for 3,4-dibromo-6-methyl-1H-indazole is explicitly documented and should not be assumed transferable to other isomers without verification .

Safety data sheet GHS classification Hazard communication Laboratory safety

High-Value Research and Industrial Application Scenarios for 3,4-Dibromo-6-methyl-1H-indazole (CAS 885523-94-4)


Sequential, Orthogonal Functionalization for Diversified Indazole-Based Compound Libraries

In medicinal chemistry lead optimization, the ability to sequentially functionalize the C4 and C3 positions of the indazole core is essential for generating structurally diverse analog series [1]. 3,4-Dibromo-6-methyl-1H-indazole enables a two-step Suzuki-Miyaura coupling sequence: first at the more reactive C4 position, followed by C3 functionalization after isolation or in situ [1]. This orthogonal reactivity pattern supports the efficient construction of 3,4-diaryl-, 3,4-divinyl-, or 3,4-dialkynyl-6-methylindazole libraries with controlled substitution patterns—a capability not offered by regioisomeric dibromoindazoles where the relative reactivity of halogenated positions differs [2].

Kinase Inhibitor Scaffold Development Targeting TTK, PLK4, and Aurora Kinases

Indazole-based compounds are established pharmacophores for kinase inhibition, with disclosed indazole derivatives demonstrating potent activity against TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases [1]. The 3,4-dibromo-6-methyl substitution pattern serves as a versatile entry point for installing diverse substituents at the 3- and 4-positions via cross-coupling, allowing systematic exploration of structure-activity relationships in the kinase ATP-binding pocket [2]. The 6-methyl group contributes to hydrophobic interactions within the kinase active site, a feature supported by SAR studies on related 3-methylindazole derivatives showing that methyl substitution is well-tolerated and can enhance potency [3].

Synthesis of α-Glucosidase Inhibitors and Dual-Activity Antidiabetic Agents

Structure-activity relationship studies on 3,5,7-trisubstituted indazoles have demonstrated that bromine and methyl substituents on the indazole core contribute to α-glucosidase inhibition with IC₅₀ values in the 0.42–51.51 μM range [1]. 3,4-Dibromo-6-methyl-1H-indazole provides a scaffold for introducing aryl, arylvinyl, or arylethynyl groups at the 3- and 4-positions via cross-coupling, enabling the exploration of substituent effects on both α-glucosidase inhibition and antioxidant activity [1]. The 6-methyl group is a critical structural feature, as literature precedents confirm that a methyl group at the 3-position of indazole is well-tolerated with respect to antidiabetic potency [1].

Bradykinin B₁ Receptor Antagonist Optimization Programs

Indazole derivatives have been identified as low-nanomolar affinity bradykinin B₁ receptor antagonists with acceptable P-glycoprotein and pharmacokinetic properties [1]. The 3,4-dibromo-6-methylindazole scaffold offers two orthogonal halogen handles (C3 and C4 bromine) for sequential diversification, enabling the systematic introduction of hydrophobic and hydrogen-bonding substituents that modulate receptor affinity and selectivity [1]. The calculated LogP of 4.12 for the parent scaffold [2] positions it within a favorable lipophilicity range for CNS penetration and oral bioavailability, distinguishing it from more polar, unsubstituted indazole cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-6-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.